5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside

CAS No.: 1384197-50-5

Cat. No.: VC2566439

Molecular Formula: C14H15BrClNO6

Molecular Weight: 408.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384197-50-5 |

|---|---|

| Molecular Formula | C14H15BrClNO6 |

| Molecular Weight | 408.63 g/mol |

| IUPAC Name | (2R,3S,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13+,14+/m1/s1 |

| Standard InChI Key | CHRVKCMQIZYLNM-DGTMBMJNSA-N |

| Isomeric SMILES | C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

| SMILES | C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

| Canonical SMILES | C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

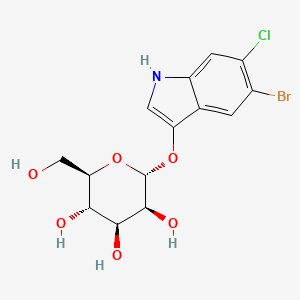

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside is characterized by its complex structure combining an indole nucleus with a mannose sugar. It possesses a molecular formula of C₁₄H₁₅BrClNO₆ with a molecular weight of 408.63 g/mol. The structure features a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole ring, connected to an alpha-D-mannopyranoside moiety through a glycosidic bond. The IUPAC name for this compound is (2R,3S,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol.

Physical and Chemical Properties

The compound exists as a stable crystalline substance with water solubility and compatibility with various organic solvents . It demonstrates remarkable stability in both acidic and basic environments, making it particularly suitable for biological applications across different pH conditions . These properties enhance its utility in enzymatic assays and biochemical studies.

Table 1: Physical and Chemical Properties of 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside

Synthesis Methods

Precursor Synthesis

The synthesis pathway typically begins with the preparation of 5-Bromo-6-chloro-1H-indole (CAS: 122531-09-3), a key precursor with a molecular weight of 230.49 g/mol . This intermediate compound serves as the foundation for subsequent glycosylation reactions. The halogenated indole can be synthesized through various bromination and chlorination reactions of appropriately substituted indole derivatives.

Biological Activities and Applications

Enzymatic Assay Applications

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside serves primarily as a chromogenic or fluorogenic substrate in enzymatic assays. Its interaction with specific enzymes produces detectable signals, allowing researchers to study enzyme kinetics, mechanisms, and inhibition patterns. The compound's structural features enable it to selectively interact with enzymes that recognize mannose-containing substrates, making it valuable for studying mannosidases and related glycosyl hydrolases.

Mechanism of Action

When used in enzymatic assays, the compound undergoes hydrolysis of the glycosidic bond by specific enzymes, releasing the indoxyl component. This reaction creates a detectable chromogenic or fluorogenic signal that can be measured spectrophotometrically or fluorometrically, allowing for quantitative assessment of enzymatic activity. The alpha-configuration of the glycosidic bond makes it specifically recognized by alpha-mannosidases, enabling selective detection of these enzymes in complex biological samples.

Research Applications

Beyond fundamental enzymatic studies, 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside has potential applications in various research areas including:

-

Glycobiology investigations focusing on mannose-processing enzymes

-

Development of enzyme inhibitors for therapeutic applications

-

Diagnostic assays for enzyme deficiencies

-

Structural studies of carbohydrate-binding proteins

-

Biochemical research exploring carbohydrate metabolism

Comparison with Similar Compounds

Structural Analogs

The field of halogenated indolyl glycosides includes several important structural analogs that differ in their sugar moiety, halogen positioning, or anomeric configuration. Comparing these related compounds provides valuable insights into structure-activity relationships and specialized applications.

Table 2: Comparison of 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside with Related Compounds

Functional Differences

The structural variations among these compounds significantly impact their enzyme specificity and application profiles. The alpha-mannopyranoside derivative is specifically recognized by alpha-mannosidases, while the beta-glucopyranoside and beta-galactoside analogs target beta-glucosidases and beta-galactosidases, respectively. Similarly, the position of halogen substituents influences the spectroscopic properties and enzyme interaction patterns of these compounds.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the structure, particularly the anomeric configuration of the glycosidic bond. Mass spectrometry helps confirm the molecular weight and elemental composition of the compound, while UV-visible spectroscopy can elucidate its chromogenic properties.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) serves as a primary method for analyzing the purity and identity of the compound. Liquid chromatography coupled with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity for detection and quantification in complex matrices. These analytical approaches are essential for quality control during synthesis and for monitoring enzymatic reactions involving the compound.

Current Research and Future Perspectives

Current Applications

Current research involving 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside focuses primarily on its use as a substrate for studying mannosidases and related enzymes. Its chemical structure makes it valuable for biochemical research targeting mannose-specific enzymes and for developing methods to detect and quantify these enzymes in biological samples.

Future Research Directions

Future research directions for this compound may include:

-

Development of more efficient synthesis methods with improved yields and stereoselectivity

-

Exploration of structure-activity relationships through systematic modification of the core structure

-

Investigation of potential applications in high-throughput screening assays for enzyme inhibitors

-

Studies on the interaction of the compound with various mannosidases to elucidate binding mechanisms

-

Application in diagnostic assays for enzyme deficiencies related to mannose metabolism

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume